

An In-Depth Technical Guide to Cereblon-Mediated Degradation by TD-165

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Compound of Interest

Compound Name: TD-165

Cat. No.: B8103581

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This technical guide provides a comprehensive overview of **TD-165**, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cereblon (CRBN). It details the mechanism of action, quantitative performance, and the experimental protocols utilized to characterize this degrader.

Core Concept: Targeted Protein Degradation with TD-165

TD-165 is a heterobifunctional molecule that operates through the principles of targeted protein degradation. It is engineered to simultaneously bind to both the E3 ubiquitin ligase Cereblon and the von Hippel-Landau (VHL) protein. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to CRBN, marking it for subsequent degradation by the 26S proteasome. This approach allows for the specific removal of CRBN from the cellular environment.

Quantitative Efficacy of TD-165

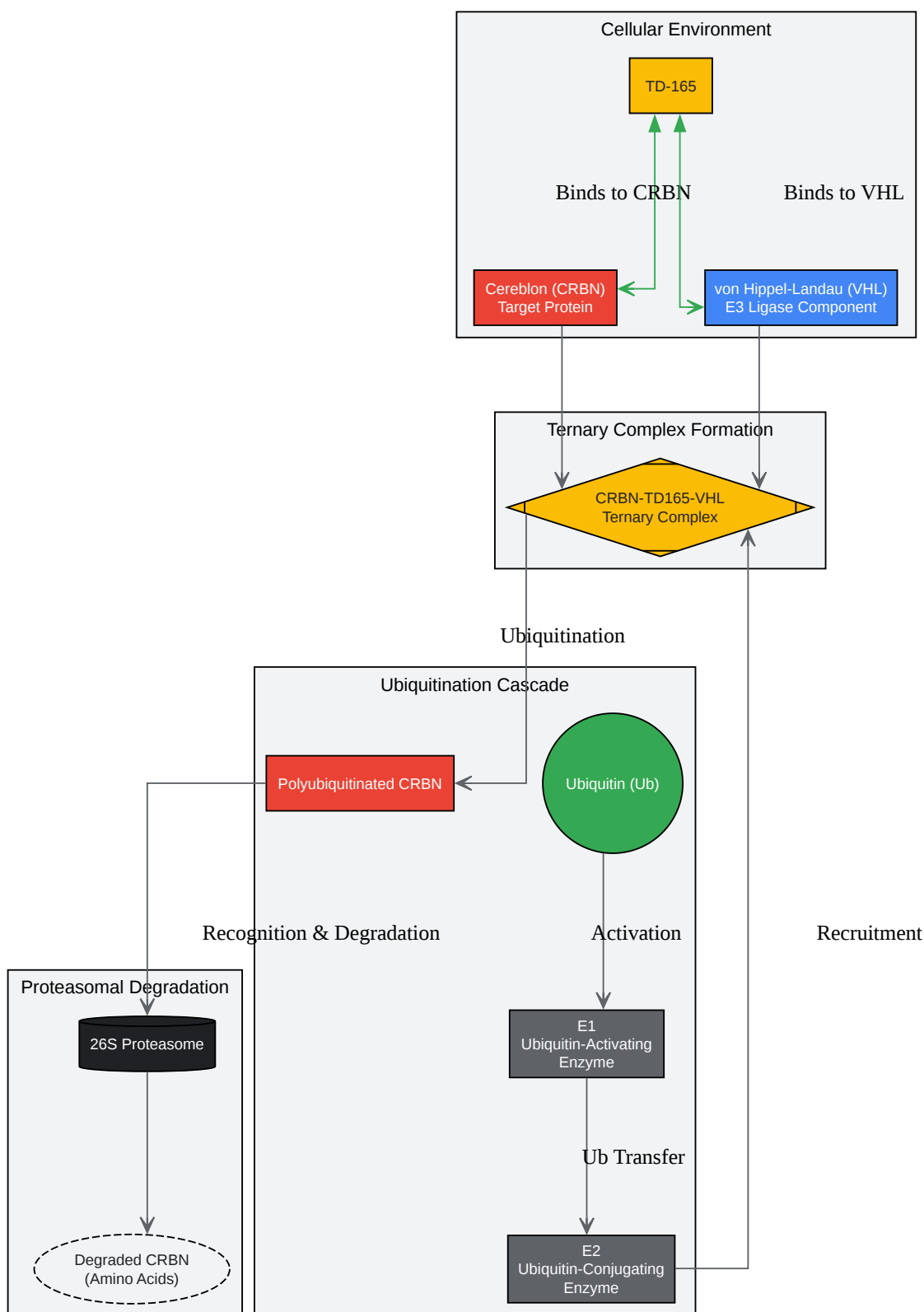
The degradation efficiency of **TD-165** has been quantified in human embryonic kidney 293T (HEK293T) cells. The following table summarizes its key performance metrics.

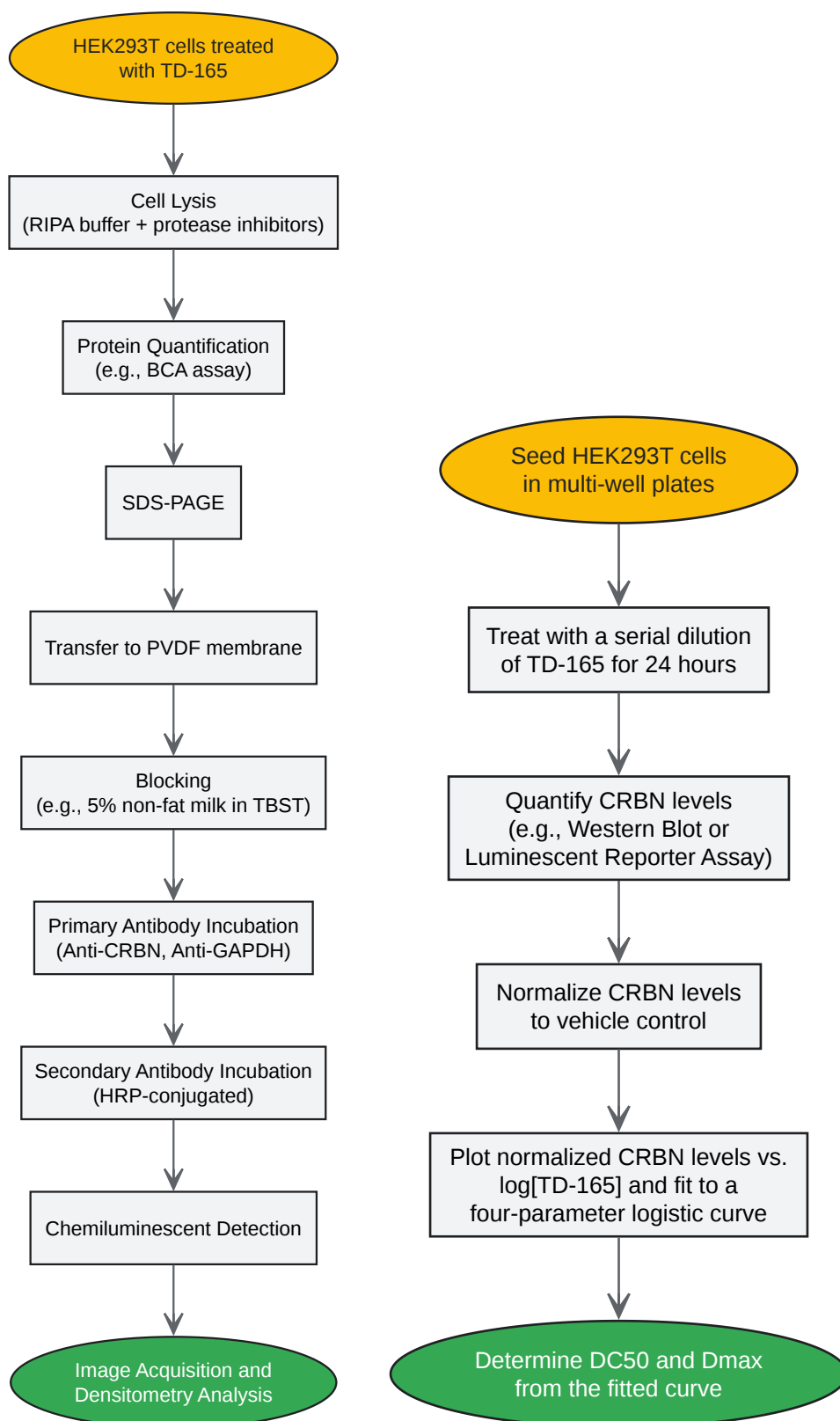
| Parameter | Value | Cell Line | Treatment Time |
|-----------|---------|-----------|----------------|
| DC50 | 20.4 nM | HEK293T | 24 hours |
| Dmax | 99.6% | HEK293T | 24 hours |

Table 1: Quantitative Degradation Profile of **TD-165**. The DC50 represents the concentration of **TD-165** required to induce 50% of the maximum degradation of CRBN, while the Dmax indicates the maximum percentage of CRBN degradation achieved.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Mechanism of Action

The mechanism of **TD-165**-mediated CRBN degradation involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.





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References

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